molecular formula C5H6N2S B13026368 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole

Cat. No.: B13026368
M. Wt: 126.18 g/mol
InChI Key: VSEJAWWZXVSFMD-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is a bicyclic heterocyclic compound featuring a fused pyrrole-thiazole scaffold. Its structure combines a five-membered pyrrole ring with a thiazole moiety, conferring unique electronic and steric properties that make it valuable in medicinal chemistry. The molecule’s synthetic versatility allows for structural modifications, such as halogenation or hydrazine linker additions, to enhance biological activity, solubility, and selectivity .

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole

InChI

InChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2

InChI Key

VSEJAWWZXVSFMD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=CS2

Origin of Product

United States

Preparation Methods

Formation of Hydrazinocarbothioamides (Intermediate Compounds 2a-q)

  • Starting Materials: Pyrrolo[3,2,1-ij]quinoline-1,2-diones (1a-q) and thiosemicarbazide.
  • Reaction Conditions: The diones are refluxed with thiosemicarbazide in methanol containing catalytic amounts of hydrochloric acid (HCl) for 1 hour.
  • Outcome: This condensation proceeds with over 90% conversion, producing hydrazinocarbothioamides (2a-q) without the need for isolation before the next step.
  • Notes: Methanol with catalytic HCl was found superior to isopropyl alcohol (used in earlier analogous reactions) in terms of yield and reaction completeness.

Structural and Isomeric Considerations

  • The final compounds (3a-q) contain both a C=N double bond and an exocyclic C=C double bond in the thiazole ring, allowing for geometric isomerism.
  • Spectroscopic analysis (1H and 13C NMR, HPLC-MS) indicates that most compounds exist predominantly as single Z-isomers.
  • The Z-configuration is stabilized by intramolecular hydrogen bonding between the C=N bond and the adjacent C=O group of the pyrroloquinoline fragment.

Summary Table of Reaction Conditions and Yields

Step Reactants Conditions Solvent System Time Yield (%) Notes
1 Pyrroloquinoline-1,2-diones + Thiosemicarbazide Reflux, catalytic HCl Methanol 1 hour >90% conversion No isolation required before next step
2 Hydrazinocarbothioamides + DMAD Reflux Methanol/Acetic Acid (4:1) 30–60 minutes 67–88% AcOH addition critical for full conversion

Research Findings and Practical Notes

  • The two-stage method is efficient, reproducible, and scalable for preparing a series of derivatives with potential biological activity.
  • The use of methanol with catalytic HCl in the first step ensures high conversion and purity of intermediates.
  • The addition of acetic acid in the second step is crucial to drive the cyclization to completion and achieve high yields.
  • The resulting compounds have been demonstrated to possess significant biological activity, particularly as dual inhibitors of blood coagulation factors Xa and XIa, highlighting the importance of this synthetic methodology for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents on the pyrrole or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Pharmaceutical Development

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole has been investigated for its potential as a drug candidate, particularly in treating neurological disorders. Its unique structural properties enable effective interactions with biological targets. Research indicates that derivatives of this compound can act as correctors for mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, enhancing their function and trafficking to the plasma membrane .

Case Study: Cystic Fibrosis Treatment

A study evaluated fused pyrrolothiazole systems that showed promising results in correcting the most common cystic fibrosis mutation (F508del). Modifications to the compound's structure resulted in improved efficacy and potency compared to existing treatments .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in understanding enzyme activities and cellular processes. It aids researchers in elucidating complex biochemical pathways by acting as an inhibitor or modulator of specific enzymes.

Case Study: Enzyme Inhibition

Research demonstrated that certain derivatives of this compound function as dual inhibitors of coagulation factors Xa and XIa. The synthesized compounds exhibited high inhibition values, indicating their potential use in developing anticoagulant therapies .

Material Science

In material science, this compound is explored for its properties in developing new materials. Its incorporation into polymer matrices has shown promise in enhancing stability and performance.

Properties and Applications

  • Polymer Development : The compound can be utilized to create polymers with improved mechanical properties.
  • Coatings : It is being studied for applications in protective coatings due to its chemical stability.

Agricultural Chemistry

The compound is also being evaluated for its potential use in agrochemicals. Its unique structure may offer environmentally friendly pest control solutions.

Potential Applications

  • Pesticides : Research is ongoing to assess the efficacy of this compound derivatives as novel pesticides that minimize environmental impact.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various methods, assisting in the calibration of instruments and ensuring accurate measurements.

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalDrug candidate for neurological disorders; corrector for CFTR mutationsImproved efficacy against F508del mutation in cystic fibrosis .
Biochemical ResearchTool for studying enzyme activitiesDual inhibitors of coagulation factors Xa and XIa with high inhibition values .
Material ScienceDevelopment of polymers with enhanced stabilityPotential use in protective coatings due to chemical stability.
Agricultural ChemistryEvaluation for use in environmentally friendly pesticidesOngoing studies to assess efficacy as novel pesticides.
Analytical ChemistryStandard for calibration in analytical methodsEnsures accurate measurements across various research labs.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to these factors, preventing their activity and thereby reducing the formation of blood clots.

Comparison with Similar Compounds

Pyrrolo[3,2,1-ij]quinolin-2-one-Thiazole Hybrids

Hybrid derivatives combining 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one with thiazole fragments exhibit dual inhibitory activity against factors Xa and XIa, with IC₅₀ values in the nanomolar range. For example, a hydrazine-linked derivative demonstrated 85% inhibition of factor Xa and 78% inhibition of factor XIa at 1 µM . In contrast, non-hybrid thiazole derivatives, such as 2,4-disubstituted thiazoles (e.g., GM-90,568), show specificity for microtubule acetylation in cancer cells, reducing α-tubulin acetylation in triple-negative breast cancer (TNBC) at submicromolar concentrations .

Pyrrolo-Isoxazole and Pyrrolo-Triazole Derivatives

Compounds like 3-(2,3-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-49-8) share the bicyclic framework but replace thiazole’s sulfur with oxygen. Similarly, 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazoles (e.g., compound 2c) prioritize interactions with kinases like ALK5, as shown in molecular docking studies .

Physicochemical Properties

Table 2: Physicochemical Comparison of Pyrrolo-Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Property Reference
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide C₅H₇BrN₂S 207.09 1.24 79.18 High polarity (amide link)
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine C₅H₇N₃S 141.19 1.24 79.18 Enhanced hydrogen bonding
GM-90,568 (2,4-disubstituted thiazole) C₁₄H₁₅N₃O₂S 289.35 2.89 65.10 Lipophilic (methyl groups)

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